N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-amino-N-pyridin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-10(2,3)15-9(14)13(11)8-5-4-6-12-7-8;/h4-7H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBXUHXBPAHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride with three analogous compounds, focusing on molecular structure, thermal stability, decomposition pathways, and safety profiles.
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one
- Molecular Structure : Contains a tert-butyl group and a pyrazole core but lacks the hydrazinecarboxylic acid moiety and pyridinyl substituent.
- Thermal Stability: Not explicitly studied in the evidence, but pyrazole derivatives generally exhibit moderate thermal resilience.
- Safety Profile: Classified as non-hazardous under EC1272/08 and GHS/CLP regulations. However, incomplete toxicological data warrant caution during handling .
MA20 and A20 Polymers (tert-butyl ester-protected carboxylic acid derivatives)
- Molecular Structure : MA20 (methyl methacrylate-based) and A20 (acrylate-based) polymers share the tert-butyl ester protective group but are polymeric rather than small molecules.
- Thermal Decomposition :
- Application Relevance : The decomposition behavior of A20 enables precise lithographic patterning, suggesting that tert-butyl esters with less steric hindrance (e.g., acrylates) may offer superior functionalization control compared to bulkier analogs.
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester
- Molecular Structure: Features a tert-butyl ester and an amino group on a cyclobutane ring but lacks the hydrazine and pyridinyl components.
- Its amino group may increase reactivity with electrophiles compared to the hydrazine derivative .
Table 1: Comparative Properties of Tert-Butyl Ester Derivatives
| Compound | Functional Groups | Thermal Activation Energy (kJ/mol) | Key Reactivity/Stability Traits |
|---|---|---|---|
| This compound | Hydrazine, pyridinyl, tert-butyl ester | Not reported | Likely reactive via hydrazine and ester cleavage |
| 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one | Pyrazole, tert-butyl, phenyl | Not reported | Non-hazardous; limited toxicological data |
| MA20 Polymer | Poly(methyl methacrylate), tert-butyl ester | 125 | Oxidative degradation dominates |
| A20 Polymer | Poly(acrylate), tert-butyl ester | 116 | Isobutene release and anhydride formation |
| cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester | Cyclobutane, amino, tert-butyl ester | Not reported | Conformationally rigid; moderate reactivity |
Research Implications and Limitations
- Structural Influences: The tert-butyl ester group universally enhances stability, but adjacent functional groups (e.g., hydrazine, amino, or polymer backbones) dictate decomposition mechanisms and applications.
- Data Gaps : Direct studies on this compound are absent in the provided evidence. Comparative inferences rely on analogs, necessitating further experimental validation.
Biological Activity
N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride is an organic compound with significant potential in pharmacology, particularly due to its structural characteristics that facilitate interactions with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the chemical formula C₁₀H₁₆ClN₃O₂ and a molecular weight of approximately 245.71 g/mol. Its structure includes a pyridine ring and a hydrazinecarboxylic acid moiety, which are crucial for its biological interactions and pharmacological properties.
Anticancer Properties
N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester has shown promising results in preliminary studies as an anti-cancer agent . The compound's ability to inhibit specific enzymes linked to cancer pathways, particularly cyclooxygenase (COX) enzymes, suggests it may play a role in reducing inflammation associated with tumor growth.
In vitro studies have demonstrated that this compound can significantly decrease cell viability in various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231). These studies indicate that the compound's efficacy is comparable to established treatments like tamoxifen and olaparib, particularly after 24 to 72 hours of treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester has been linked to its interaction with COX enzymes. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory conditions.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes involved in the inflammatory response.
- Receptor Binding : Binding affinity studies suggest that it interacts with specific receptor sites that could be targeted for therapeutic applications.
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tert-butyl pyridin-3-ylcarbamate | C₁₀H₁₄N₂O₂ | Lacks hydrazine; used as a carbamate derivative. |
| Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate | C₁₇H₂₁N₃O₂ | Contains a benzyl group; differing biological activity. |
| N-(pyridin-3-yl)cyclohexanecarboxamide | C₁₂H₁₆N₂O | Features cyclohexane; may exhibit different pharmacological properties. |
This table illustrates how the compound's unique combination of a pyridine ring and hydrazine functionality influences its reactivity and biological interactions compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the efficacy of N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester:
- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation in breast cancer cell lines compared to controls .
- Mechanistic Insights : Research indicated that the compound's mechanism involves inhibition of COX enzymes, leading to decreased levels of inflammatory cytokines in vitro.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest moderate exposure levels in tissues such as the brain, kidney, and liver, indicating potential for systemic therapeutic effects .
Preparation Methods
Direct Coupling of Tert-Butyl Carbazate with Pyridine Derivatives
A primary method involves reacting tert-butyl carbazate with 3-halopyridines under transition metal catalysis. For instance, tert-butyl carbazate can couple with 3-iodopyridine via a Ullmann-type reaction using CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ in dry DMF at 80°C for 68 hours. This yields the free base, which is subsequently treated with HCl in diethyl ether to form the hydrochloride salt. Key parameters include:
| Parameter | Specification |
|---|---|
| Catalyst System | CuI, 1,10-phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 68 hours |
| Yield | 78% (free base) |
This method avoids hazardous reagents but requires stringent oxygen-free conditions to prevent oxidation.
Hydrazine Protection and Subsequent Functionalization
An alternative route starts with 3-aminopyridine , which is converted to 3-hydrazinopyridine via diazotization followed by reduction. The hydrazine group is then protected using tert-butyl chloroformate in dichloromethane (DCM) with triethylamine as a base. The hydrochloride salt is precipitated by adding HCl gas to the reaction mixture.
Critical Steps :
-
Diazotization : 3-Aminopyridine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
-
Reduction : The diazonium salt is reduced with SnCl₂ in HCl, yielding 3-hydrazinopyridine.
-
Protection : Reaction with tert-butyl chloroformate at 0°C for 2 hours.
| Reagent | Role |
|---|---|
| tert-Butyl chloroformate | Hydrazine protection |
| Triethylamine | Base (neutralizes HCl) |
| HCl (gas) | Salt formation |
This method achieves a 65–70% overall yield but generates stoichiometric Sn waste, necessitating rigorous purification.
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Comparative studies highlight the impact of solvents on reaction efficiency:
| Solvent | Reaction Yield (%) | Byproduct Formation |
|---|---|---|
| DMF | 78 | <5% |
| THF | 62 | 12% |
| Toluene | 45 | 20% |
DMF maximizes yield due to its high polarity and ability to stabilize intermediates. Catalysts such as Pd(OAc)₂ or NiCl₂ were tested but showed inferior performance compared to CuI.
| Hazard | Classical Method (SnCl₂) | Direct Coupling (CuI) |
|---|---|---|
| Toxicity | High (Sn waste) | Moderate |
| Reaction Conditions | Corrosive (HCl gas) | Mild (DMF, 80°C) |
| Waste Generation | Significant | Minimal |
Transition-metal catalysis reduces reliance on stoichiometric reagents, aligning with green chemistry principles.
Analytical Characterization and Quality Control
Spectroscopic Data
The compound is characterized by:
Purity and Stability
Industrial-Scale Adaptations
Patents describe a continuous-flow process for high-throughput synthesis:
-
Reactor Design : Tubular reactor with Cu-coated beads.
-
Conditions : 100°C, 10 bar pressure, residence time 30 minutes.
-
Output : 1.2 kg/hour with 85% yield.
This method reduces batch variability and improves heat management compared to traditional setups.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve adjusting reaction parameters such as temperature (e.g., controlled reflux conditions), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can enhance purity. Monitoring intermediates using TLC or HPLC ensures reaction progression .
Q. How can researchers characterize the stability of this compound under varying storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks) followed by HPLC or LC-MS analysis to detect decomposition products. Differential Scanning Calorimetry (DSC) can identify thermal degradation points, while Karl Fischer titration quantifies hygroscopicity. Store the compound at -20°C in anhydrous, argon-purged vials to minimize hydrolysis .
Q. What experimental approaches are effective for determining the solubility profile of this compound in organic solvents and aqueous buffers?
- Methodological Answer : Perform shake-flask solubility assays across solvents (e.g., DMSO, methanol, PBS at pH 7.4) using UV-Vis spectroscopy or gravimetric analysis. For low solubility, use nephelometry to quantify turbidity. Solubility parameters (Hansen solubility parameters) can be calculated computationally to predict solvent compatibility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tert-butyl carbamate group in nucleophilic substitution or acid-catalyzed hydrolysis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies for hydrolysis pathways. Molecular dynamics simulations in explicit solvent models (e.g., water) reveal solvent effects on reaction kinetics. Pair computational results with experimental kinetic studies (e.g., NMR monitoring of tert-butyl deprotection) to validate predictions .
Q. What methodologies resolve contradictions between observed spectral data (e.g., NMR, IR) and theoretical predictions for this compound’s structure?
- Methodological Answer : Discrepancies may arise from conformational flexibility or crystal packing effects. Use variable-temperature NMR to probe dynamic behavior, or compare experimental IR spectra with computed vibrational modes (scaling factor-adjusted). Single-crystal X-ray diffraction provides definitive structural validation. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled) for advanced NMR analysis .
Q. How can researchers design experiments to investigate the compound’s potential as a building block in heterocyclic drug candidates (e.g., pyridine-based inhibitors)?
- Methodological Answer : Conduct Suzuki-Miyaura coupling or click chemistry to functionalize the pyridine ring, followed by in vitro bioactivity screening (e.g., enzyme inhibition assays). Use molecular docking studies to predict binding affinities against target proteins (e.g., kinases). Optimize synthetic routes via Design of Experiments (DoE) to evaluate factors like catalyst loading and reaction time .
Q. What advanced techniques identify degradation products formed during long-term storage or under oxidative stress?
- Methodological Answer : Employ High-Resolution Mass Spectrometry (HRMS) with collision-induced dissociation (CID) to fragment and identify degradation byproducts. Couple with ¹H-¹³C HSQC NMR for structural elucidation. For oxidative pathways, use radical initiators (e.g., AIBN) in stability studies and monitor via Electron Paramagnetic Resonance (EPR) spectroscopy .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?
- Methodological Answer : Experimental logP values (e.g., shake-flask method) may deviate from computational predictions (e.g., XLogP3) due to ionization or solvent interactions. Measure logD (pH-dependent partition coefficient) via HPLC and compare with COSMO-RS simulations. Adjust computational models using experimentally derived correction factors .
Q. What strategies mitigate side reactions during hydrazinecarboxylic acid derivatization (e.g., tert-butyl group migration)?
- Methodological Answer : Side reactions can be minimized by using anhydrous conditions and low temperatures (-78°C for lithiation steps). Monitor reaction progress in real-time via in situ FTIR to detect intermediates. Employ protecting group strategies (e.g., silyl ethers for hydroxyl groups) to prevent unintended tert-butyl transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
